
3,3,4-Trifluoropiperidine
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Overview
Description
3,3,4-Trifluoropiperidine is a fluorinated derivative of piperidine, a six-membered saturated amine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trifluoropiperidine typically involves the introduction of fluorine atoms into the piperidine ring through various fluorination reactions. One common method is the nucleophilic substitution reaction, where a suitable piperidine precursor is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure selective fluorination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of flow chemistry techniques can also minimize the formation of by-products and improve the overall safety of the production process .
Chemical Reactions Analysis
Reductive Transformations
Reduction of fluorinated piperidines typically targets functional groups or the ring itself:
Borane-Mediated Reduction:
In 3-substituted acrylonitriles, borane reduces cyano groups to amines, enabling subsequent lactamization . While 3,3,4-trifluoropiperidine lacks a nitrile group, borane could reduce imine intermediates formed during its synthesis.
Hydrogenation:
Catalytic hydrogenation might partially defluorinate the ring, though the strong C–F bond often resists reduction. Selectivity depends on catalyst choice (e.g., Pd/C vs. Raney Ni).
Oxidation Reactions
Side-Chain Functionalization:
If a hydroxymethyl group is present (e.g., in analogs like (4,4-difluoropiperidin-3-yl)methanol), oxidation with KMnO₄ or CrO₃ yields carboxylic acids. For this compound, oxidation would require ancillary functional groups.
Ring-Opening and Rearrangement
Fluorinated piperidines can undergo ring-opening under harsh conditions:
Acid-Catalyzed Hydrolysis:
Strong acids (e.g., H₂SO₄) may cleave the ring, producing linear amines with retained fluorine atoms. This is observed in pyridine derivatives under similar conditions .
Comparative Reactivity Table
Mechanistic Considerations
Scientific Research Applications
3,3,4-Trifluoropiperidine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Mechanism of Action
The mechanism of action of 3,3,4-Trifluoropiperidine is primarily influenced by the presence of fluorine atoms, which can alter the compound’s electronic and steric properties. These changes can affect the compound’s interaction with biological targets, such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds and electrostatic interactions. Additionally, the presence of fluorine can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Differences
- 3,3,4-Trifluoropiperidine vs. 4,4-Difluoropiperidines (e.g., 3-Benzyloxy-4,4-difluoro-1-(trifluoromethyl)piperidine) Fluorine Substitution: this compound has three fluorines (two at C3, one at C4), whereas 4,4-difluoropiperidines have two fluorines at C4. Substituent Effects: 4,4-Difluoro derivatives in feature alkoxy or trifluoromethyl groups at C1 or C3, which influence solubility and steric bulk. In contrast, this compound lacks these substituents, simplifying its reactivity profile .
This compound vs. Trifluoromethylphenyl Piperidines (e.g., (R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride)
- Fluorine Position : Trifluoromethyl groups in compounds are attached to aromatic rings rather than the piperidine core. This distinction reduces direct electronic effects on the piperidine ring but enhances lipophilicity and aromatic π-π interactions .
- Biological Relevance : Piperidines with aromatic trifluoromethyl groups () are common in drug discovery due to enhanced metabolic stability, whereas ring-fluorinated piperidines (e.g., this compound) may optimize target binding through altered dipole moments .
- This compound vs. Trifluoromethylpyridine Amines (e.g., 3-Amino-4-(trifluoromethyl)pyridine) Ring Saturation: Pyridine derivatives () are aromatic, conferring planar rigidity and distinct electronic properties. Functional Groups: Amino groups in pyridine derivatives () introduce hydrogen-bond donors, whereas this compound’s fluorines act solely as electron-withdrawing groups .
Physicochemical Properties
Biological Activity
3,3,4-Trifluoropiperidine is a fluorinated derivative of piperidine that has gained attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups into organic compounds often enhances their pharmacological properties, including increased potency and selectivity against various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of three fluorine atoms attached to the piperidine ring. This unique structure contributes to its lipophilicity and metabolic stability, making it an attractive candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Fluorinated compounds often exhibit enhanced binding affinity to enzyme active sites due to the electronegative nature of fluorine atoms. This can lead to improved inhibition of target enzymes involved in disease pathways.
- Modulation of Receptor Activity : The trifluoromethyl group can influence the conformational dynamics of receptor proteins, potentially enhancing or inhibiting their activity.
Pharmacological Effects
Research has demonstrated that this compound exhibits various pharmacological effects:
- Antimicrobial Activity : Studies indicate that trifluorinated piperidines possess significant antibacterial and antiviral properties. For example, derivatives have shown effectiveness against strains of bacteria and viruses by disrupting their cellular functions.
- Antitumor Activity : Compounds containing trifluoropiperidine scaffolds have been explored for their anticancer potential. They may inhibit cancer cell proliferation through specific molecular targets.
- Neurological Effects : Some studies suggest that these compounds may interact with neurotransmitter systems, offering potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study published in MDPI highlighted the enhanced potency of trifluoromethyl-substituted compounds against various pathogens compared to their non-fluorinated counterparts .
- In a recent investigation into the structure-activity relationship (SAR) of fluorinated piperidines, it was found that the introduction of trifluoromethyl groups significantly improved binding affinity to target proteins involved in cancer progression .
- Another study demonstrated that certain trifluorinated derivatives exhibited low toxicity while maintaining high efficacy in vitro against resistant bacterial strains .
Properties
IUPAC Name |
3,3,4-trifluoropiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-4-1-2-9-3-5(4,7)8/h4,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJYKMIRHGSEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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